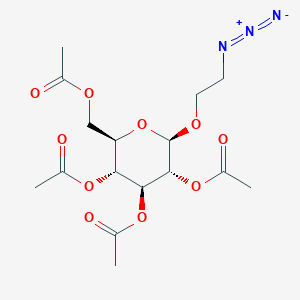

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Descripción general

Descripción

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C16H23N3O10 and its molecular weight is 417. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions due to its azide group. This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These reactions are highly specific and efficient, making this compound an essential reagent for labeling and modifying biomolecules in various research settings .

Cellular Effects

This compound influences cellular processes by facilitating the labeling and tracking of biomolecules within cells. This compound can be used to tag proteins, nucleic acids, and other biomolecules, allowing researchers to study their localization, interactions, and functions within the cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its azide group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the formation of a stable triazole linkage between the azide group of this compound and an alkyne group on a target molecule . This reaction is highly specific and efficient, allowing for the selective labeling and modification of biomolecules. Additionally, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enables the formation of triazole linkages without the need for a copper catalyst, further expanding the utility of this compound in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that this compound can maintain its efficacy in labeling and modifying biomolecules, although degradation products may accumulate over time, potentially impacting cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound effectively labels and tracks biomolecules without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular functions . It is essential to optimize the dosage to achieve the desired labeling and modification effects while minimizing any harmful impacts on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in click chemistry reactions. The azide group of this compound interacts with alkyne groups on target molecules, forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These interactions can influence metabolic flux and metabolite levels by enabling the precise modification and tracking of specific biomolecules within metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enabling targeted labeling and modification of biomolecules . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can be directed to various subcellular locations, including the nucleus, mitochondria, and endoplasmic reticulum, depending on the specific labeling and modification requirements . The precise subcellular localization of this compound enhances its utility in studying the functions and interactions of biomolecules within different cellular compartments .

Actividad Biológica

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (CAS Number: 140428-81-5) is a glycoside derivative that has garnered attention for its potential biological activities. This compound features an azido group which can participate in various chemical reactions, including click chemistry, making it a valuable tool in biochemical research and drug development. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential applications in drug delivery, and other relevant interactions.

- Molecular Formula : C16H23N3O10

- Molecular Weight : 417.371 g/mol

- Appearance : White crystalline powder

- Melting Point : Approximately 115°C

- Solubility : Soluble in methanol and other organic solvents

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits significant cytotoxicity against several types of cancer cells:

- MCF-7 (breast cancer) : IC50 values ranged from 20.51 ± 1.55 µM to 28.94 ± 1.52 µM.

- HCT-116 (colon cancer) : Showed reduced viability when treated with the compound in the presence of copper ions.

These findings suggest that the azido group may enhance the penetration of the compound into cells, facilitating its cytotoxic effects by disrupting cellular processes or inducing apoptosis .

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MCF-7 | 20.51 ± 1.55 | High sensitivity to the compound |

| HCT-116 | >50 | Slight differences in viability observed |

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Passive Diffusion : The small size and lipophilicity allow it to traverse cell membranes efficiently.

- Metal Ion Coordination : The presence of metal ions like Cu(II) significantly enhances its cytotoxic activity by potentially facilitating oxidative stress within cells .

Applications in Drug Delivery

The unique structure of this compound allows it to be utilized in drug delivery systems:

- Click Chemistry : The azido group can engage in click reactions with alkyne-containing drugs or carriers, enabling targeted delivery mechanisms.

- Glycoconjugate Formation : It can serve as a glycosyl donor in synthetic pathways to create complex glycoconjugates that may have enhanced bioactivity or stability compared to their non-glycosylated counterparts .

Case Studies and Research Findings

- Study on Glycoconjugates : Research demonstrated that derivatives of this compound showed varying degrees of cytotoxicity based on their sugar moieties and protective groups. Compounds with acetyl protection exhibited higher activity compared to their deprotected counterparts .

- Copper Ion Interaction : A significant increase in cytotoxicity was observed when the compound was administered alongside copper ions, suggesting a potential synergistic effect that could be exploited for therapeutic applications .

Aplicaciones Científicas De Investigación

General Synthetic Route:

- Acylation of Glucose: The glucose molecule undergoes acetylation to form 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.

- Azidation Reaction: The azidoethyl group is introduced through a nucleophilic substitution reaction.

Click Chemistry

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside serves as a key reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are crucial for bioconjugation techniques where the azide group reacts with alkynes to form stable triazole linkages.

Bioconjugation

The compound is employed in bioconjugation strategies to label biomolecules such as proteins and nucleic acids. The ability to attach fluorescent dyes or other functional groups via click chemistry facilitates the study of biological processes.

Drug Development

Research indicates potential applications in drug delivery systems where the azido group can be utilized for targeted delivery mechanisms. The ability to modify the compound can enhance its pharmacological properties.

Glycobiology Research

In glycobiology, this compound aids in the study of glycan structures and their interactions with proteins. It allows researchers to explore glycosylation patterns and their implications in cellular functions.

Case Study 1: Bioconjugation of Antibodies

A study demonstrated the use of this compound for labeling antibodies through click chemistry. The labeled antibodies showed enhanced binding affinity and specificity for cancer cells, indicating its potential in targeted therapy.

Case Study 2: Drug Delivery Systems

Research focused on modifying this compound to create nanoparticles for drug delivery. The azido group facilitated the attachment of therapeutic agents to the nanoparticle surface, improving bioavailability and reducing side effects.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAXDKFCBLGMIZ-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140428-81-5 | |

| Record name | 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.